3-(4-Amino-3-methoxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl 3-[(4-amino-3-methoxyphenoxy)methyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(19)18-8-11(9-18)10-21-12-5-6-13(17)14(7-12)20-4/h5-7,11H,8-10,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHAHYXHAPBBQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=CC(=C(C=C2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-3-methoxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of functional groups, followed by the formation of the azetidine ring and subsequent functionalization to introduce the phenoxy and tert-butyl ester groups. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to handle the complex multi-step synthesis. Quality control measures, such as chromatography and spectroscopy, are crucial to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-3-methoxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Structure and Composition
- IUPAC Name : tert-butyl 3-(4-amino-3-methoxyphenoxy)azetidine-1-carboxylate
- Molecular Formula : CHNO
- CAS Number : 1224709-37-8
Physical Properties
- Molecular Weight : 292.33 g/mol
- Solubility : Soluble in organic solvents like DMSO and methanol.
Medicinal Chemistry
The compound's structure suggests potential activity as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for:
- Anticancer Agents : Research indicates that azetidine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Antimicrobial Activity : The incorporation of the amino and methoxy groups may enhance the compound's efficacy against bacterial strains.
Drug Design and Development
The compound serves as a scaffold for the synthesis of novel drugs. Its modifications can lead to:
- Prodrugs : By altering its chemical structure, researchers can create prodrugs that improve bioavailability and reduce toxicity.
- Biochemical Probes : The unique functional groups make it suitable for use in studying enzyme interactions or cellular processes.
Synthesis of Complex Molecules
The tert-butyl ester moiety allows for:
- Facilitated Reactions : The compound can be used in various chemical reactions, including coupling reactions that form larger, more complex molecules useful in pharmaceuticals.
Research on Neurotransmitter Systems
Studies have explored the role of azetidine derivatives in modulating neurotransmitter systems, particularly:
- Dopaminergic and Serotonergic Systems : The compound may influence these systems, suggesting potential applications in treating neurological disorders.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the effects of azetidine derivatives on cancer cell lines. The results demonstrated that modifications to the azetidine core could enhance cytotoxicity against various cancer types, with particular emphasis on the role of the amino group in binding to target proteins.
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) evaluated the antimicrobial properties of several azetidine derivatives, including tert-butyl 3-(4-amino-3-methoxyphenoxymethyl)azetidine-1-carboxylic acid. The study found significant activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism by which 3-(4-Amino-3-methoxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-(4-Amino-3-methoxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
- CAS : 1224709-37-8
- Molecular Formula : C₁₅H₂₂N₂O₄
- Molecular Weight : 294.35 g/mol .
Structural Features :
- Core : Four-membered azetidine ring with a tert-butyl ester group at position 1.
- Substituent: A phenoxymethyl group at position 3, bearing an amino (-NH₂) and methoxy (-OCH₃) group at the 4- and 3-positions of the aromatic ring, respectively.
Key Properties :
- The tert-butyl ester provides steric protection against hydrolysis.
- The amino and methoxy groups enable hydrogen bonding and moderate lipophilicity.
Structural Analogues: Overview
The following table summarizes key structural analogs, focusing on ring type, substituents, and molecular properties:
Key Differences and Implications
Ring Size and Conformational Flexibility
- Azetidine Derivatives (Target compound, ):
- Piperidine Derivatives (): Six-membered rings offer greater conformational flexibility and stability. Example: 3-Amino-4,4-diethoxypiperidine-1-carboxylate (CAS 796062-33-4) has improved thermal stability due to reduced ring strain .
Substituent Electronic and Steric Effects
- Electron-Donating Groups (Target compound): Methoxy (-OCH₃) and amino (-NH₂) groups enhance aromatic ring electron density, favoring interactions with biological targets via hydrogen bonding.
- Electron-Withdrawing Groups (): Sulfonyl (-SO₂) and trifluoro (-CF₃) groups reduce electron density, increasing lipophilicity and metabolic resistance.
Functional Group Impact on Solubility and Stability
- Thiomorpholine Sulfone ():
- The sulfur atom in 3-(1,1-Dioxo-thiomorpholine-4-yl)azetidine-1-carboxylate may improve aqueous solubility but could also introduce metabolic liabilities (e.g., oxidation).
Thermal and Chemical Stability
- Thermal Decomposition :
- Hydrolysis Resistance :
Hazard Profiles
Biological Activity
3-(4-Amino-3-methoxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1393442-36-8, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevance in drug development.
- Molecular Formula : C15H22N2O4
- Molecular Weight : 286.35 g/mol
- Structure : The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and an amino group that contributes to its biological interactions.
Biological Activity
The biological activity of this compound is primarily linked to its role as a building block in the synthesis of various pharmacologically active agents. Key areas of interest include:
1. Sphingosine-1-Phosphate Receptor Agonism
Research indicates that azetidine derivatives can act as agonists for sphingosine-1-phosphate (S1P) receptors, which are crucial in regulating cellular processes such as proliferation, migration, and survival. These receptors are implicated in several diseases, including multiple sclerosis and cancer .
2. Antimicrobial Activity
Studies have shown that certain azetidine derivatives exhibit antimicrobial properties. The presence of the amino and methoxy groups enhances their interaction with bacterial membranes, potentially leading to increased efficacy against various pathogens .
3. Immunomodulatory Effects
The compound has been investigated for its potential in immunosuppression and treatment of autoimmune disorders. Its ability to modulate immune responses positions it as a candidate for therapies targeting inflammatory diseases .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the azetidine ring through cyclization reactions.
- Introduction of functional groups via nucleophilic substitution.
Recent advancements in synthetic methodologies have enabled efficient production of this compound, enhancing its availability for research and development .
Case Studies
Several studies have highlighted the therapeutic potential of azetidine derivatives:
Case Study 1: S1P Receptor Agonists
A study demonstrated that azetidine derivatives could selectively activate S1P receptors, leading to significant effects on lymphocyte migration and reduction in autoimmune symptoms in animal models .
Case Study 2: Antimicrobial Efficacy
Another investigation reported that a related azetidine compound exhibited potent activity against Gram-positive bacteria. The study suggested that the structural modifications introduced by the tert-butyl ester enhanced membrane permeability and interaction with bacterial targets .
Research Findings
Recent findings underscore the versatility of azetidine derivatives:
Q & A
Basic: What is the synthetic significance of the tert-butyl ester group in this compound?
Answer:
The tert-butyl ester serves as a protecting group for the carboxylic acid functionality, enabling selective reactivity during multi-step syntheses. It is stable under basic and nucleophilic conditions but can be cleaved under acidic conditions (e.g., trifluoroacetic acid) without disrupting sensitive functional groups like amines or methoxy substituents . This stability is critical for preserving the azetidine and phenoxymethyl moieties during reactions.
Basic: What storage conditions are recommended to maintain compound integrity?
Answer:
Store the compound in a cool, dry environment (2–8°C) under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyl ester. Moisture and prolonged exposure to acidic vapors should be avoided due to the ester’s acid-labile nature. Safety data sheets recommend using sealed glass containers with desiccants .
Advanced: How can low yields in tert-butylation steps be mitigated, particularly for polar substrates?
Answer:
Solubility challenges in tert-butylation can be addressed by forming salts with fluorinated acids (e.g., trifluoroacetic acid) or hydrophobic counterions to enhance organic solvent compatibility. For example, using tert-butyl acetate (t-BuOAc) as both solvent and reagent, coupled with catalytic acidic additives, improves reaction efficiency. However, excessive acidity (e.g., HClO₄) may prematurely terminate the reaction, necessitating careful optimization of acid strength and stoichiometry .
Advanced: What analytical strategies validate the regiochemistry of the 4-amino-3-methoxyphenoxymethyl substituent?
Answer:
NMR Spectroscopy :
- ¹H NMR : Methoxy protons resonate as a singlet (~δ 3.8 ppm), while aromatic protons show splitting patterns consistent with para-amino and meta-methoxy substitution.
- ¹³C NMR : The tert-butyl carbonyl carbon appears at ~δ 165–170 ppm, distinct from other carbonyl signals.
Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to verify the azetidine ring and substituent positions.
HPLC-Purity Analysis : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity and detect positional isomers .
Advanced: How can competing side reactions during azetidine functionalization be minimized?
Answer:
Protecting Group Strategy : Temporarily protect the amino group (e.g., with Boc) to prevent nucleophilic interference during esterification or alkylation.
Reaction Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility while reducing unwanted ring-opening of the azetidine.
Catalysis : Use DMAP or EDC·HCl to accelerate coupling reactions, ensuring high yields without racemization .
Advanced: What methods optimize purification of this compound from complex reaction mixtures?
Answer:
Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) to separate polar byproducts.
Recrystallization : Use tert-butyl methyl ether (MTBE) or ethanol/water mixtures for high-purity crystals.
Acid-Base Extraction : Leverage the compound’s solubility in organic phases (e.g., ethyl acetate) under neutral conditions, while acidic/basic impurities partition into aqueous layers .
Advanced: How do steric effects influence reactivity at the azetidine nitrogen?
Answer:
The tert-butyl ester and phenoxymethyl groups create steric hindrance, slowing nucleophilic attacks at the azetidine nitrogen. Kinetic studies (e.g., using Eyring plots) reveal higher activation energies for reactions requiring nitrogen participation. Computational modeling (DFT) can predict preferred reaction pathways, guiding the choice of reagents (e.g., bulky electrophiles) to avoid steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
